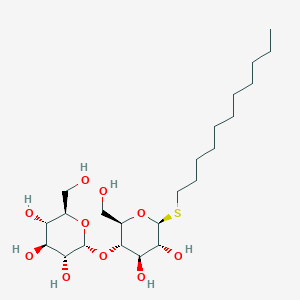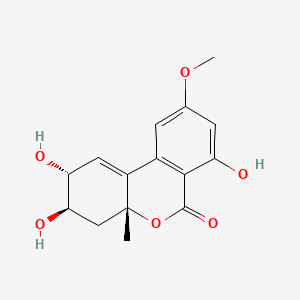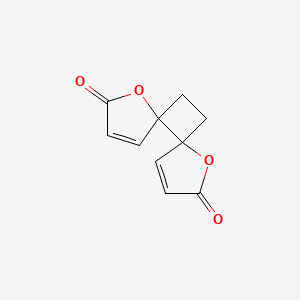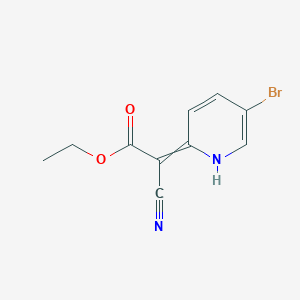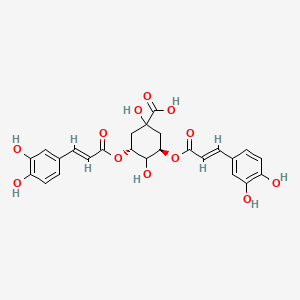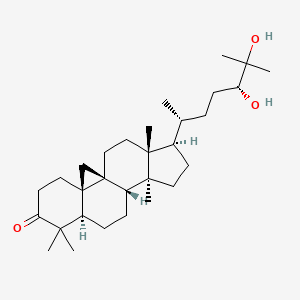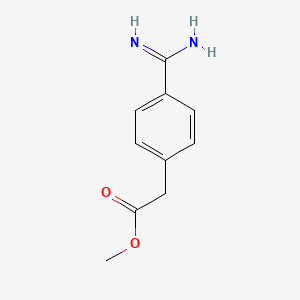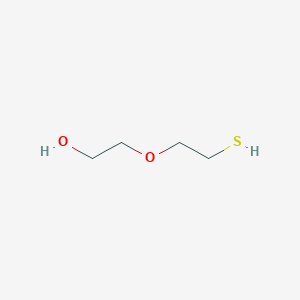
RepSox (Hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RepSox is a cell permeable, selective inhibitor of the TGF-β type 1 receptor (TGFβRI) ALK5 (IC₅₀ = 4, 18, and 23 nM for ALK5 autophosphorylation, TGF-β cellular assay, and ALK5 binding in HepG2 cells, respectively; Gellibert et al.). This inhibitor demonstrated less potent activity (IC₅₀ > 16 μM) against 9 related kinases, including p38 MAPK and GSK3 (Gellibert et al.). This product is supplied as the hydrochloride salt of the molecule.REPROGRAMMING· Enhances reprogramming of mouse embryonic fibroblasts (MEFs) that have been transduced with OCT4, KLF4, and c-MYC (Ichida et al.; Subramanyam et al.)· Direct lineage reprogramming of fibroblasts to mature neurons, in combination with CHIR99021, Valproic Acid, Forskolin, SP600125, Gö6983 and Y-27632 (Hu et al.).DIFFERENTIATION· Alone or in combination with forskolin, dexamethasone, and nicotinamide, induces differentiation of human pancreatic progenitor cells into insulin-producing cells (Kunisada et al.; Rezania et al.).
Wissenschaftliche Forschungsanwendungen
Enhancing Cellular Development and Gene Expression
- Application in Interspecies Cloning: RepSox has shown potential in enhancing the development of rhesus monkey–pig interspecies somatic cell nuclear transfer embryos. It notably increased the expression levels of key pluripotency-related genes, Oct4 and Nanog, and affected the expression of genes involved in apoptosis (Zhu et al., 2017).
Impact on Skin Fibrosis
- Inhibiting Skin Fibrosis: RepSox has demonstrated potent inhibitory effects on the expression of CTGF and collagen in normal dermal fibroblasts, suggesting its potential application in treating skin fibrosis of scleroderma both in vitro and in vivo (Ide et al., 2017).
Promoting Differentiation in Cell Reprogramming
- Differentiation of Sheep Fibroblasts into Adipocytes: RepSox effectively promoted the differentiation of sheep fibroblasts into adipocytes, demonstrating its role in enhancing cell plasticity and facilitating cell differentiation (Guo et al., 2021).
Cancer Research and Immunology
- Acute Myeloid Leukemia and Cancer Immunology: RepSox has been explored as a potential tool in cancer immunology, particularly in the context of acute myeloid leukemia (AML). It may assist in prolonging the survival of AML cells and enhancing their immunogenicity (Jajosky, 2014).
Effects on Osteosarcoma
- Suppressing Osteosarcoma: Studies have indicated that RepSox can inhibit the proliferation of osteosarcoma cells by inducing apoptosis and affecting cell migration and invasion. This suggests its potential as an anti-osteosarcoma drug (He et al., 2021).
Role in Bone and Adipose Tissue
- Preventing Osteoporosis: RepSox has shown promising results in preventing ovariectomy-induced osteoporosis by suppressing osteoclast differentiation and bone resorption (Mei et al., 2018).
- Inducing Brown Adipogenesis: RepSox has been identified as capable of inducing brown adipogenesis and promoting the browning of white adipocytes, offering insights into its potential use in obesity and metabolic disease treatments (Tu et al., 2019).
Advancing Stem Cell Research
- Improving Pluripotency in Cloning: Research has demonstrated RepSox's ability to increase the cloning efficiency of porcine somatic cell nuclear transfer embryos by improving the pluripotency of donor nuclei (Qin et al., 2019).
- Stem Cell Differentiation and Maturation: RepSox has been identified as a factor that promotes the differentiation of smooth muscle cells (SMCs), suggesting its utility in generating more contractile SMCs and potentially inhibiting intimal hyperplasia (Zhang et al., 2019).
Enhancing In Vitro Embryo Development
- In Vitro Development of Porcine SCNT Embryos: Combining RepSox with other compounds has shown to significantly improve the in vitro development of porcine somatic cell nuclear transfer embryos, suggesting its role in optimizing epigenetic reprogramming and development of embryos (Luo et al., 2018).
Eigenschaften
Molekularformel |
C₁₇H₁₃N₅ · HCl |
|---|---|
Molekulargewicht |
323.8 g/mol |
Reinheit |
≥ 98% |
Synonyme |
Alk 5 Inhibitor II; E 616452; SJN 2511 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149799.png)
